N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31N3O2S and its molecular weight is 437.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Blockade of Orexin Receptors
Research has demonstrated that compounds targeting orexin receptors, which are peptides produced by lateral hypothalamic neurons, play a significant role in the modulation of sleep-wake cycles. For instance, the blockade of orexin-2 receptors (OX2R) has been shown to decrease the latency for persistent sleep and increase non-rapid eye movement and rapid eye movement sleep time, highlighting the potential of these compounds in sleep regulation (Dugovic et al., 2009).
Synthesis of Isoquinoline Derivatives
The synthesis of isoquinoline derivatives, including tetrahydroisoquinolines, has been a significant area of study due to their wide range of biological activities. For example, the intramolecular N-acyliminium ion-olefin cyclization has been utilized for the synthesis of optically pure isoquinoline derivatives, a method that also allows for control of stereochemistry (Bottari et al., 1999). Similarly, selective hydrogenation techniques have been developed for synthesizing dopaminergic tetrahydroisoquinoline derivatives, demonstrating their potential in displacing D2 dopamine receptors (Andreu et al., 2002).
Cyclization Reactions for Heterocyclic Compounds
Cyclization reactions play a crucial role in the synthesis of complex heterocyclic compounds. Studies have explored the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols through cyclization reactions, highlighting the versatility of these methods in generating pharmacologically relevant structures (Uchiyama et al., 1998).
Anticancer Properties of Isoquinoline Derivatives
Research on the biological evaluation of isoquinoline derivatives has revealed their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, displaying potent cytotoxic activity against various human cancer cell lines. This underscores the therapeutic potential of these compounds in cancer treatment (Riadi et al., 2021).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h4-7,9-11,16,22H,1-3,8,12-15,17-18H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRDDNZGOADSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.